Methyl-tri(tetradecyl)azanium;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-tri(tetradecyl)azanium;bromide can be synthesized by reacting tetradecylamine with methyl bromide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C . The reaction can be represented as follows:
C14H29NH2+CH3Br→C14H29N(CH3)3Br
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tetradecylamine is continuously fed into the reactor along with methyl bromide. The reaction mixture is stirred and maintained at the desired temperature to ensure complete conversion. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Methyl-tri(tetradecyl)azanium;bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield tetradecyltrimethylammonium iodide .
Scientific Research Applications
Methyl-tri(tetradecyl)azanium;bromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of methyl-tri(tetradecyl)azanium;bromide involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of cell membranes, leading to membrane disruption and cell lysis . This property is particularly useful in applications such as antimicrobial treatments and cell lysis protocols.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: Similar in structure but with a longer alkyl chain (C16).
Dodecyltrimethylammonium Bromide: Similar in structure but with a shorter alkyl chain (C12).
Hexadecyltrimethylammonium Bromide: Another quaternary ammonium compound with a C16 alkyl chain.
Uniqueness
Methyl-tri(tetradecyl)azanium;bromide is unique due to its specific alkyl chain length (C14), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst .
Biological Activity
Methyl-tri(tetradecyl)azanium; bromide, commonly referred to as tetradecyltrimethylammonium bromide (TTAB), is a quaternary ammonium compound notable for its unique molecular structure and significant biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C_{17}H_{38}BrN
- Molecular Weight : Approximately 336.4 g/mol
- Structure : The compound consists of three tetradecyl chains attached to a central nitrogen atom, which carries a positive charge, making it a cationic surfactant.
Antimicrobial Properties
TTAB exhibits strong antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis. This is achieved through the following steps:
- Electrostatic Attraction : The positively charged nitrogen atom interacts with negatively charged components on the bacterial cell surface.
- Membrane Insertion : TTAB integrates into the lipid bilayer of the membrane.
- Membrane Disruption : The compound destabilizes the membrane structure, resulting in leakage of cellular contents and cell death .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that TTAB effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL depending on the bacterial strain .
- Another investigation highlighted that formulations containing TTAB showed enhanced antibacterial activity when combined with phospholipid bilayers, indicating potential for use in drug delivery systems .
-
Cytotoxicity :
- Research has indicated that while TTAB is effective against bacteria, its cytotoxic effects on mammalian cells must be carefully evaluated. In vitro studies showed varying levels of cytotoxicity depending on concentration and exposure time, necessitating further investigation into its safety profile for potential therapeutic applications .
Applications
TTAB's unique properties make it suitable for various applications:
- Pharmaceuticals : Due to its antimicrobial properties, TTAB is explored as an active ingredient in antiseptics and disinfectants.
- Cosmetics : It is used in formulations for skin cleansers and conditioners due to its surfactant properties.
- Material Science : TTAB is applied in coatings that require antimicrobial functionalities, such as textiles and medical devices .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Tetradecyltrimethylammonium chloride | C_{17}H_{38}ClN | Similar surfactant properties but different halide ion |
Cetyltrimethylammonium bromide | C_{16}H_{34}BrN | One less carbon chain; widely used in cosmetics |
Hexadecyltrimethylammonium bromide | C_{17}H_{36}BrN | Longer hydrophobic chain; stronger surfactant |
Myristyltrimethylammonium bromide | C_{14}H_{31}BrN | Shorter carbon chain; different solubility characteristics |
TTAB stands out due to its specific chain length that balances hydrophobicity and hydrophilicity effectively for various applications while maintaining significant antimicrobial properties.
Properties
Molecular Formula |
C43H90BrN |
---|---|
Molecular Weight |
701.1 g/mol |
IUPAC Name |
methyl-tri(tetradecyl)azanium;bromide |
InChI |
InChI=1S/C43H90N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44(4,42-39-36-33-30-27-24-21-18-15-12-9-6-2)43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-43H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WFMLFYKNIQZDHA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
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